N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide
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Overview
Description
N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide is a synthetic organic compound characterized by its unique benzimidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide typically involves the reaction of 1-prop-2-enylbenzimidazole with a suitable formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, influencing their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-prop-2-enylbenzimidazole: A precursor in the synthesis of N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide.
N-[3-(1-allylbenzimidazol-2-yl)propyl]formamide: A structurally similar compound with slight variations in the alkyl chain.
Uniqueness
This compound is unique due to its specific formamide functional group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15-11-18/h2-4,6-7,11H,1,5,8-10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSCULSZZXXKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCCNC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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